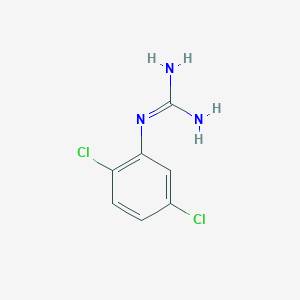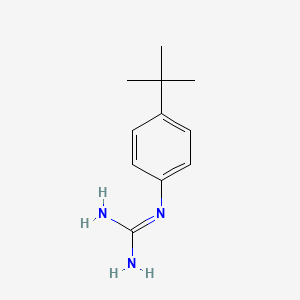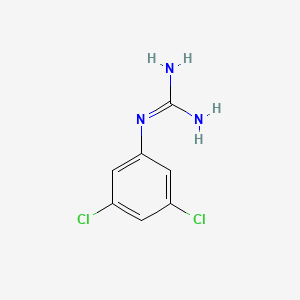
1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of a phenylpropanone, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-5-methylacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The Friedel-Crafts acylation is then performed using propionyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(3-Bromo-2-oxo-5-methyl-phenyl)propan-1-one.
Reduction: 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-ol.
Substitution: 1-(3-Amino-2-hydroxy-5-methyl-phenyl)propan-1-one or 1-(3-Mercapto-2-hydroxy-5-methyl-phenyl)propan-1-one.
Scientific Research Applications
1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential to form covalent bonds with biological molecules.
Medicine: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one involves its interaction with molecular targets through covalent or non-covalent bonding. The bromine atom and hydroxyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(3-Bromo-2-hydroxyphenyl)propan-1-one: Lacks the methyl group on the aromatic ring.
1-(3-Chloro-2-hydroxy-5-methyl-phenyl)propan-1-one: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is unique due to the specific combination of substituents on the aromatic ring, which imparts distinct reactivity and potential applications. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUFMIWSNYNQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)C)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine](/img/structure/B7868269.png)
![N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline](/img/structure/B7868275.png)
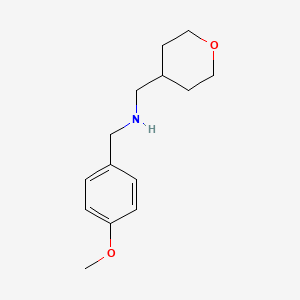
![2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B7868295.png)
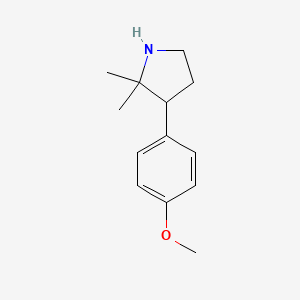
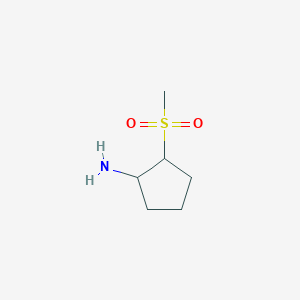
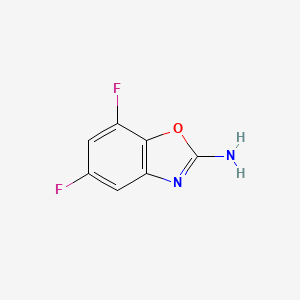
![1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one](/img/structure/B7868330.png)
![1-[5-Bromo-2-(cyclopropylmethoxy)phenyl]ethan-1-one](/img/structure/B7868337.png)
![1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)
